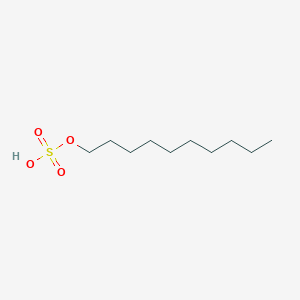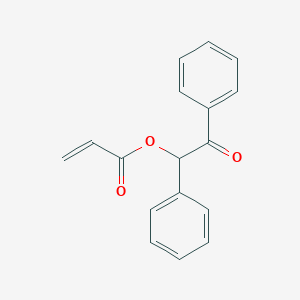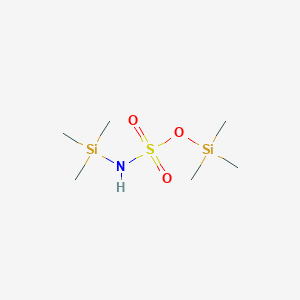
Decyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl hydrogen sulfate, also known as sodium lauryl sulfate (SLS), is a widely used anionic surfactant in various industries, including personal care products, detergents, and pharmaceuticals. It is a synthetic compound that has a long hydrophobic carbon chain (C10) and a hydrophilic sulfate group (-OSO3Na). SLS is a versatile compound with various applications due to its excellent foaming, emulsifying, and cleansing properties.
Applications De Recherche Scientifique
Mixed Micelles Research
Decyl hydrogen sulfate plays a role in the study of mixed micelles, particularly in systems combining fluorinated and hydrogenated surfactants. Nordstierna et al. (2006) reexamined sodium perfluorooctanoate and sodium decyl sulfate mixtures, utilizing nuclear magnetic resonance methods. The study found that fluorinated and hydrogenated surfactants in micelles do not completely mix or demix but rather preferentially coordinate with similar surfactant types. This research provides insights into micellar behavior, crucial for understanding surface chemistry and potential industrial applications (Nordstierna, Furó, & Stilbs, 2006).
Environmental Biotechnology and Sulfate Reduction
Decyl hydrogen sulfate is relevant in environmental biotechnology, particularly in biological sulfate reduction processes. For instance, Liamleam and Annachhatre (2007) discussed various electron donors in biological sulfate reduction, a method used for treating sulfate-containing wastewaters. This process is significant in removing heavy metals from wastewater through the formation of metal sulfides, which are more stable than metal hydroxides (Liamleam & Annachhatre, 2007).
Corrosion Inhibition Studies
Research by Cao et al. (2019) explored the use of decyl hydrogen sulfate derivatives as corrosion inhibitors. They examined ionic liquids including 1-(4-sulfonic acid) butyl-3-decyl imidazolium hydrogen sulfate for inhibiting corrosion of carbon steel in acidic environments. This study highlights the importance of decyl hydrogen sulfate in developing effective corrosion inhibitors (Cao et al., 2019).
Cryopreservation and Cell Membrane Studies
Shpakova et al. (2015) investigated the application of alkyl sulfates, including sodium decyl sulfate, in enhancing the resistance of mammalian erythrocytes to hypertonic cryohemolysis. Their findings suggest the potential of decyl sulfate in assessing the state of erythrocyte membranes under varying temperature and osmotic conditions (Shpakova et al., 2015).
Conductivity and Hydration Research
Korotkikh et al. (2015) conducted a study on the conductance of aqueous sodium decyl sulfate solutions, focusing on the hydration nature of the decyl sulfate anion. This research is significant for understanding the behavior of decyl sulfate in solution, which has implications in various scientific and industrial applications (Korotkikh, Kochurova, & Kozlova, 2015).
Propriétés
Numéro CAS |
142-98-3 |
|---|---|
Nom du produit |
Decyl hydrogen sulfate |
Formule moléculaire |
C10H22O4S |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H,11,12,13) |
Clé InChI |
CSMFSDCPJHNZRY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)O |
Autres numéros CAS |
142-98-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















